molecular formula C6H14O8S2 B159239 D-Threitol-1,4-bis(methanesulfonate) CAS No. 1947-62-2

D-Threitol-1,4-bis(methanesulfonate)

Cat. No.: B159239
CAS No.: 1947-62-2
M. Wt: 278.3 g/mol
InChI Key: YCPOZVAOBBQLRI-UHFFFAOYSA-N
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Description

D-Threitol-1,4-bis(methanesulfonate) is a chemical compound known for its significant role in various scientific and industrial applications. It is also referred to as dihydroxybusulfan or L-threitol-1,4-bis-methanesulfonate. This compound is a prodrug of a bifunctional alkylating agent, which means it can form covalent bonds with DNA, leading to its use in chemotherapy, particularly for treating ovarian carcinoma and other solid tumors .

Preparation Methods

The synthesis of D-Threitol-1,4-bis(methanesulfonate) involves the reaction of D-threitol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and ensure high yield. The industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

D-Threitol-1,4-bis(methanesulfonate) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methanesulfonate groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

D-Threitol-1,4-bis(methanesulfonate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of D-Threitol-1,4-bis(methanesulfonate) involves its conversion to active epoxides, which can alkylate DNA. This alkylation leads to the formation of cross-links between DNA strands, inhibiting DNA replication and transcription. The compound primarily targets rapidly dividing cells, making it effective in chemotherapy. The molecular pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

D-Threitol-1,4-bis(methanesulfonate) is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

    Busulfan: Another alkylating agent used in chemotherapy, but with a different chemical structure and toxicity profile.

    Melphalan: A bifunctional alkylating agent used in the treatment of multiple myeloma and ovarian cancer.

    Cyclophosphamide: An alkylating agent with a broader spectrum of activity and different activation pathways.

The uniqueness of D-Threitol-1,4-bis(methanesulfonate) lies in its specific activation to epoxides and its favorable toxicity profile, making it a valuable compound in both research and clinical settings .

Properties

IUPAC Name

(2,3-dihydroxy-4-methylsulfonyloxybutyl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPOZVAOBBQLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13308-13-9, 21106-06-9, 299-75-2, 1947-62-2
Record name Erythritol, 1,4-dimethanesulfonate, (meso)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013308139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Threitol, 1,4-dimethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021106069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Threitol,4-dimethanesulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Treosulfan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis mesyl ester of D-threitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Treosulfan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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